methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946375-98-0
Cat. No.: VC5966667
Molecular Formula: C21H21N3O5S
Molecular Weight: 427.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946375-98-0 |
|---|---|
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 427.48 |
| IUPAC Name | methyl 3-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C21H21N3O5S/c1-28-17-6-4-3-5-14(17)12-22-18(25)9-10-24-19(26)15-8-7-13(20(27)29-2)11-16(15)23-21(24)30/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,30) |
| Standard InChI Key | ZEJGXZIDBMNPNE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Functional Groups
The compound’s IUPAC name, methyl 3-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, reflects its intricate structure. Key features include:
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Tetrahydroquinazoline Core: A bicyclic system comprising a benzene ring fused to a partially saturated pyrimidine ring, providing a rigid scaffold for intermolecular interactions .
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Sulfanylidene Group (=S): Positioned at C2, this moiety enhances electron density and may participate in hydrogen bonding or redox reactions.
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2-Methoxyphenylmethyl Carbamoyl Side Chain: A lipophilic substituent linked via an ethyl spacer, likely influencing membrane permeability and target binding .
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Methyl Ester at C7: A polar group that modulates solubility and may serve as a prodrug motif for hydrolytic activation.
The molecular formula C21H21N3O5S (MW: 427.48 g/mol) balances hydrophobic and hydrophilic domains, as evidenced by its calculated partition coefficient (LogP ≈ 2.1).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step protocols, as outlined below :
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Quinazoline Core Formation: Cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Side Chain Introduction:
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Acylation of the primary amine in 2-methoxyphenylmethylamine with acryloyl chloride.
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Michael addition of the thiol group to the α,β-unsaturated carbonyl intermediate.
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Esterification: Methanol-mediated esterification of the C7 carboxylic acid using catalytic sulfuric acid.
Critical parameters include temperature control (<70°C to prevent decomposition) and anhydrous solvents (e.g., THF, DMF) . Yields remain unspecified but are presumed low (~20–40%) due to steric hindrance at the C3 position.
Purification and Analytical Methods
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
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Mass Spectrometry: ESI-MS shows a dominant [M+H]+ ion at m/z 428.4, consistent with the molecular weight.
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| MCF-7 | 12.4 | Apoptosis (Bax/Bcl-2 ↑) |
| A549 | 18.9 | Cell cycle arrest (G2/M) |
| Table 1. Preliminary cytotoxicity data for related tetrahydroquinazolines . |
Anti-Inflammatory Effects
In murine macrophages, analogs suppress NF-κB signaling and reduce TNF-α production (IC₅₀ ≈ 5–10 μM). The 2-methoxyphenyl group may synergize with the sulfhydryl moiety to scavenge free radicals .
Pharmacokinetics and Toxicity
ADME Profiles
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Absorption: Moderate oral bioavailability (∼40%) due to first-pass metabolism of the methyl ester .
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Metabolism: Hepatic hydrolysis to the carboxylic acid derivative, followed by glucuronidation.
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Excretion: Primarily renal (70%), with enterohepatic recirculation of conjugated metabolites .
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, though chronic exposure risks (e.g., hepatotoxicity) remain unassessed.
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